![molecular formula C21H30ClNO3 B594216 2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride CAS No. 1539266-43-7](/img/structure/B594216.png)
2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride
Descripción general
Descripción
25P-NBOMe (clorhidrato) es un compuesto sintético que pertenece a la clase de las fenetilaminas. Es un derivado de la fenetilamina 2C-P y es conocido por su potente actividad agonista en los receptores de serotonina, particularmente el receptor 5-HT2A . Este compuesto ha sido estudiado por sus propiedades psicoactivas y se ha utilizado en la investigación científica para comprender sus efectos en el sistema nervioso central.
Mecanismo De Acción
El mecanismo de acción principal de 25P-NBOMe (clorhidrato) implica su actividad agonista en el receptor 5-HT2A. Esta interacción lleva a la activación de las vías de señalización aguas abajo, lo que resulta en la liberación alterada de neurotransmisores y cambios en la actividad neuronal. El compuesto también exhibe afinidad por otros receptores de serotonina, como el 5-HT2C, contribuyendo a su perfil farmacológico general .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes and proteins. It is metabolized primarily via O-dealkylation, hydroxylation, and glucuronidation . Enzymes such as CYP1A2, 2D6, 2C8, 2C19, and 3A4 are involved in the initial reactions of the compound . The compound is also known to interact with the serotonin receptor 5-HT2A .
Cellular Effects
2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride has significant effects on various types of cells and cellular processes. It has been found to exhibit cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures . The compound influences cell function by disrupting motor performance and attenuating sensorimotor gating .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It is known to be a highly potent 5-HT2A receptor agonist . The compound’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride change over time. The compound penetrates animal brain tissue in a relatively slow manner, with peak drug concentrations detected 30 and 60 minutes after drug application in serum and brain tissue, respectively .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. High doses of the compound have been found to decrease locomotor activity and disrupt sensorimotor gating .
Metabolic Pathways
The compound is involved in various metabolic pathways. It is extensively metabolized in HepaRG cells mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof .
Transport and Distribution
2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride is transported and distributed within cells and tissues. The compound readily passes through the blood-brain barrier, suggesting that it is distributed in the brain tissue .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 25P-NBOMe (clorhidrato) implica la reacción de 2,5-dimetoxi-4-propilfenetilamina con 2-metoxibenzaldehído en presencia de un agente reductor para formar el producto final . La reacción generalmente requiere condiciones anhidras y una temperatura controlada para garantizar la pureza y el rendimiento del producto.
Métodos de Producción Industrial: La producción industrial de 25P-NBOMe (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y equipos avanzados para mantener la consistencia y la calidad. El producto final se purifica a menudo mediante técnicas como la recristalización o la cromatografía para lograr los niveles de pureza deseados .
Análisis De Reacciones Químicas
Tipos de Reacciones: 25P-NBOMe (clorhidrato) experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede llevar a la formación de diferentes productos de oxidación dependiendo de las condiciones y los reactivos utilizados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el compuesto, lo que puede alterar su actividad.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los agentes halogenantes y otros electrófilos se utilizan en condiciones controladas para lograr reacciones de sustitución.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede llevar a la formación de quinonas, mientras que la reducción puede producir diferentes aminas .
Aplicaciones Científicas De Investigación
25P-NBOMe (clorhidrato) ha sido estudiado ampliamente por sus aplicaciones en diversos campos:
Química: Se utiliza como patrón de referencia en química analítica para estudiar su estructura y propiedades.
Biología: El compuesto se utiliza en la investigación neurofarmacológica para comprender sus efectos en los receptores de serotonina y el sistema nervioso central.
Medicina: Aunque no se utiliza clínicamente, sirve como una herramienta de investigación para explorar posibles objetivos terapéuticos.
Industria: Se utiliza en la ciencia forense para la detección y el análisis de sustancias psicoactivas
Comparación Con Compuestos Similares
25P-NBOMe (clorhidrato) forma parte de la serie de compuestos NBOMe, que incluye otros derivados como 25I-NBOMe, 25C-NBOMe y 25B-NBOMe. Estos compuestos comparten una estructura similar pero difieren en sus sustituyentes, lo que lleva a variaciones en su potencia y afinidad por los receptores . En comparación con sus análogos, 25P-NBOMe (clorhidrato) es único debido a su grupo propilo específico, que influye en su afinidad de unión y sus efectos farmacológicos .
Compuestos Similares:
- 25I-NBOMe
- 25C-NBOMe
- 25B-NBOMe
- 25E-NBOMe
- 25D-NBOMe
Propiedades
IUPAC Name |
2-(2,5-dimethoxy-4-propylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3.ClH/c1-5-8-16-13-21(25-4)17(14-20(16)24-3)11-12-22-15-18-9-6-7-10-19(18)23-2;/h6-7,9-10,13-14,22H,5,8,11-12,15H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXIHLGJEDZUTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345145 | |
| Record name | 25P-NBOMe hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-43-7 | |
| Record name | 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25P-NBOMe hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25P-NBOME HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ST47913O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


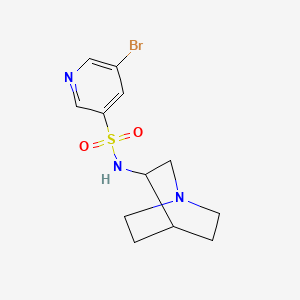
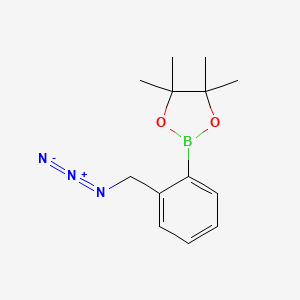
![3-Hydroxy-N-[(3S)-2-oxooxolan-3-yl]octanamide](/img/structure/B594139.png)
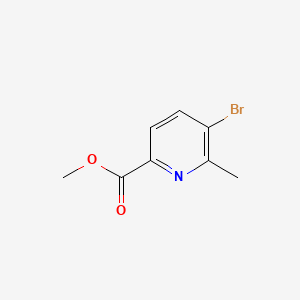
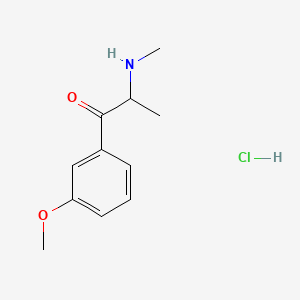
![4(3H)-Quinazolinone, 2-butyl-6,7,8-trimethoxy-3-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]methyl]-](/img/new.no-structure.jpg)

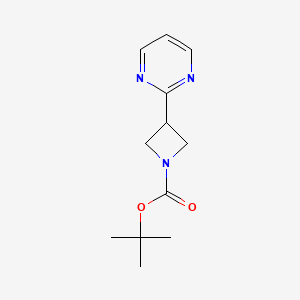

![1-(1,3-benzodioxol-5-yl)-2-[(phenylmethyl)amino]-1-propanone,monohydrochloride](/img/structure/B594149.png)
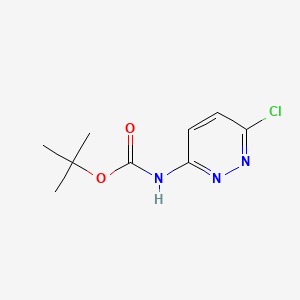

![cyclopenta-1,3-diene;1-[(S)-cyclopenta-1,4-dien-1-ylsulfinyl]-4-methylbenzene;iron(2+)](/img/structure/B594159.png)
